molecular formula C13H12FNO2 B13421491 2-fluoroethyl N-naphthalen-1-ylcarbamate CAS No. 343-47-5

2-fluoroethyl N-naphthalen-1-ylcarbamate

Katalognummer: B13421491
CAS-Nummer: 343-47-5
Molekulargewicht: 233.24 g/mol
InChI-Schlüssel: UPCQNDMHEQCJIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoroethyl N-naphthalen-1-ylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a fluoroethyl group attached to a naphthalen-1-ylcarbamate moiety. This compound is of interest due to its potential use in synthetic chemistry and its biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoroethyl N-naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-ylamine with 2-fluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining consistent reaction conditions and improving the yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoroethyl N-naphthalen-1-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylcarbamate derivatives, while reduction can produce fluoroethylamine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Fluoroethyl N-naphthalen-1-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-fluoroethyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The naphthalen-1-ylcarbamate moiety can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Fluoroethyl N-naphthalen-1-ylcarbamate is unique due to the combination of the fluoroethyl and naphthalen-1-ylcarbamate moieties. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above .

Eigenschaften

CAS-Nummer

343-47-5

Molekularformel

C13H12FNO2

Molekulargewicht

233.24 g/mol

IUPAC-Name

2-fluoroethyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C13H12FNO2/c14-8-9-17-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16)

InChI-Schlüssel

UPCQNDMHEQCJIP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.